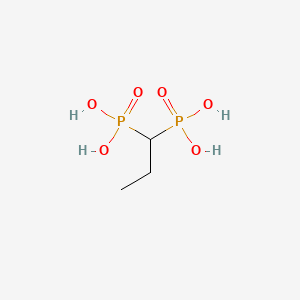

Phosphonic acid, propylidenebis-

Description

Structure

3D Structure

Properties

CAS No. |

4764-19-6 |

|---|---|

Molecular Formula |

C3H10O6P2 |

Molecular Weight |

204.06 g/mol |

IUPAC Name |

1-phosphonopropylphosphonic acid |

InChI |

InChI=1S/C3H10O6P2/c1-2-3(10(4,5)6)11(7,8)9/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) |

InChI Key |

IVFGIXMLURJXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Propylidenebisphosphonic Acid and Its Derivatives

Exploration of Phosphorylation Reaction Pathways

The creation of the P-C-P structure of bisphosphonates is typically achieved by reacting a carboxylic acid with phosphorus-containing reagents. semanticscholar.org The choice of synthetic pathway, whether a streamlined one-pot process or a sequential multi-step approach, depends on factors such as the desired purity, yield, and the complexity of the target molecule.

A notable example is the synthesis of various bisphosphonic acids from their corresponding nitriles in a single solvent. semanticscholar.orgresearchgate.net This process involves the hydrolysis of the nitrile to the carboxylic acid and the subsequent bisphosphonation reaction occurring in the same pot. semanticscholar.org This approach has been successfully applied to the synthesis of clinically used bisphosphonates, demonstrating its utility. semanticscholar.orgresearchgate.net

Multi-step synthesis provides a controlled and often necessary route for creating more complex derivatives of propylidenebisphosphonic acid, especially when specific functional groups need to be introduced. vapourtec.com This approach allows for the purification of intermediates at each stage, ensuring the final product's high purity. For instance, polymerizable derivatives of 2-substituted-1,3-propylidenediphosphonic acids, designed for applications in dental adhesives, have been prepared through four to six-step synthetic sequences. tandfonline.com These multi-step processes often involve the creation of a core bisphosphonate structure followed by sequential reactions to add polymerizable moieties like methacrylates or acrylamides. tandfonline.comresearchgate.net While more labor-intensive, this method provides the flexibility needed to build complex molecular architectures. vapourtec.com

Influence of Reactants and Reaction Conditions on Yield and Selectivity

The success of propylidenebisphosphonic acid synthesis hinges on the careful selection of reactants and the precise control of reaction conditions. Factors such as the nature of the phosphorus source, the solvent, and temperature play a crucial role in determining the reaction's yield and the purity of the final product.

The most prevalent method for synthesizing 1-hydroxy-1,1-bisphosphonic acids involves the reaction of a carboxylic acid with a combination of phosphorous acid (H₃PO₃) and a phosphorous halide. google.com Phosphorus trichloride (B1173362) (PCl₃) is frequently used, although other halides like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can also be employed. semanticscholar.orgmdpi.com

Phosphorous acid, also known as phosphonic acid, is a diprotic acid that serves as a key phosphorus source in the reaction. atamankimya.comwikipedia.org The combination with phosphorus trichloride is crucial for the formation of the bisphosphonate structure. mdpi.com The ratio between the carboxylic acid, phosphorous acid, and phosphorus trichloride is a critical parameter that significantly impacts the reaction yield. For example, in the synthesis of zoledronic acid, using only phosphorous trichloride in methanesulfonic acid resulted in a high yield of 83%, whereas adding phosphorous acid to the reaction tended to lower the yield. mdpi.com This suggests a complex interplay between the phosphorus reagents in the reaction mechanism.

Table 1: Effect of P-Reactant Ratio on Pamidronic Acid Synthesis Yield in Different Solvents

| Solvent | PCl₃:H₃PO₃ Ratio | Yield (%) | Reference |

|---|---|---|---|

| Methanesulfonic Acid | PCl₃ only | High | mdpi.com |

| Methanesulfonic Acid | H₃PO₃ only | 0 | mdpi.com |

| Methanesulfonic Acid | 2:1 | ~50 | mdpi.com |

| Sulfolane (B150427) | 2:1 | High | mdpi.com |

This table illustrates how the choice of solvent and the ratio of phosphorus trichloride to phosphorous acid can significantly affect the outcome of the synthesis.

The choice of solvent can profoundly influence the reaction by affecting the solubility of reactants and intermediates, and by stabilizing transition states. wikipedia.orgweebly.com In the synthesis of bisphosphonic acids, various solvents have been utilized, including chlorobenzene, methanesulfonic acid (MSA), sulfolane, and diphenyl ether. semanticscholar.org

The use of certain solvents can lead to challenges such as the formation of solid masses, which hinders effective mixing and reduces yields. semanticscholar.org Methanesulfonic acid has been shown to be effective in solubilizing the reaction mixture, although reported yields can be modest. semanticscholar.org For instance, the synthesis of risedronic acid in MSA gave a yield of around 38-40%. semanticscholar.org In contrast, using sulfolane as a solvent has been reported to produce higher yields, around 70%, for the same compound. semanticscholar.org The polarity and solvating ability of the solvent play a critical role; polar solvents can stabilize the charged intermediates that are likely formed during the reaction. wikipedia.org

Table 2: Reported Yields for Risedronic Acid Synthesis in Various Solvents

| Solvent | Yield (%) | Reference |

|---|---|---|

| Chlorobenzene | 50 | semanticscholar.org |

| Methanesulfonic Acid | 38 | semanticscholar.org |

| Sulfolane | 70 | semanticscholar.org |

| Ionic Liquids | 49 | semanticscholar.org |

| Diphenyl Ether | 77 | semanticscholar.org |

This interactive table compares the reported yields for the synthesis of a specific bisphosphonate in different solvents, highlighting the significant impact of the reaction medium.

Mechanistic Investigations of C-P Bond Formation in Propylidenebisphosphonic Acid Synthesis

The exact mechanism for the formation of the C-P bond in the synthesis of 1-hydroxyalkylidene-1,1-bisphosphonic acids is complex and can vary depending on the specific reactants and conditions used. However, a plausible pathway has been proposed for the widely used method involving a carboxylic acid, phosphorous acid, and phosphorus trichloride in a solvent like methanesulfonic acid or sulfolane. mdpi.com

The proposed mechanism suggests that the carboxylic acid is first activated. mdpi.com This can occur through reaction with phosphorus trichloride to form an acyl chloride intermediate. In a solvent like MSA, the carboxylic acid can also react with methanesulfonyl chloride (formed from MSA and PCl₃) to create a mixed anhydride. mdpi.com

Following activation, a phosphorus-containing nucleophile attacks the carbonyl carbon. The nature of this nucleophile is thought to be an intermediate species formed from the reaction between phosphorous acid and phosphorus trichloride, such as (HO)₂P-O-PCl₂. mdpi.com A subsequent nucleophilic attack by another phosphorus-containing species, followed by hydrolysis of the resulting phosphorus intermediates, leads to the final 1-hydroxy-1,1-bisphosphonic acid structure. mdpi.comgoogle.com The final hydrolysis step is crucial for converting the phosphorus intermediates into the desired phosphonic acid groups. google.com While this provides a general framework, further detailed mechanistic studies are needed to fully elucidate the intricate steps involved in this important transformation.

Derivatization Strategies for Functional Group Incorporation onto the Propylidenebisphosphonic Acid Backbone

The functionalization of the propylidenebisphosphonic acid backbone is a key strategy for modulating its physicochemical properties and for integrating it into larger molecular architectures, such as polymers. Derivatization is primarily focused on introducing reactive groups that can undergo further transformations, most notably polymerization, for applications in materials science, particularly in the development of dental adhesives and biomaterials.

The core approach to derivatization often involves a multi-step synthesis starting from a precursor amine. This allows for the strategic introduction of functional moieties, such as polymerizable groups, onto the propylidenebisphosphonic acid structure. A common strategy involves the use of (meth)acrylamide functionalities due to their high reactivity in free-radical copolymerization and improved hydrolytic stability compared to ester-based monomers. researchgate.netresearchgate.net

A representative synthetic pathway for creating functionalized derivatives begins with a suitable amino-functionalized precursor. For instance, the synthesis of (meth)acrylamide derivatives of propylidenebisphosphonic acid can be achieved in a sequence of reactions. This typically involves the (meth)acrylation of an aminoalkanol, followed by phosphorylation to generate the final bisphosphonate monomer. researchgate.net This method provides a versatile platform for creating a variety of functionalized propylidenebisphosphonic acids by modifying the starting amine or the acylating agent.

Research has focused on creating new bisphosphonic acid monomers for dental applications, where the functional group allows the molecule to act as an adhesive primer. researchgate.net In this context, acrylamide (B121943) and methacrylamide (B166291) groups are frequently incorporated. For example, monomers like 3-(N-methylacrylamido)propylidenebisphosphonic acid and 3-(N-propyl-acrylamido)propylidenebisphosphonic acid have been synthesized. researchgate.net These derivatives are designed to enhance adhesion to dental substrates like hydroxyapatite (B223615) (HAp) through the strong chelating properties of the bisphosphonate group, while the acrylamide moiety provides a site for photopolymerization, allowing it to be integrated into a durable resin matrix. researchgate.netresearchgate.net

The table below outlines examples of derivatization strategies for incorporating functional groups onto the propylidenebisphosphonic acid backbone, highlighting the starting materials, the functional group introduced, and the intended application of the resulting derivative.

Table 1: Derivatization Strategies for Propylidenebisphosphonic Acid

| Starting Material Precursor | Functional Group Incorporated | Resulting Derivative Example | Intended Application | Reference |

|---|---|---|---|---|

| 3-Aminopropylidene-1,1-bisphosphonic acid | N-methylacrylamido | 3-(N-methylacrylamido)propylidenebisphosphonic acid | Dental adhesive monomer | researchgate.net |

| 3-Aminopropylidene-1,1-bisphosphonic acid | N-propylacrylamido | 3-(N-propyl-acrylamido)propylidenebisphosphonic acid | Dental adhesive monomer | researchgate.net |

Detailed research findings indicate that the incorporation of these functional groups can significantly influence the reactivity and performance of the resulting monomers. For instance, the inclusion of certain bisphosphonic acid monomers in formulations with 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) has been shown to increase the degree of conversion during photopolymerization. researchgate.net This enhanced reactivity is crucial for forming a highly cross-linked and stable polymer network, which is essential for the performance of dental adhesives. researchgate.net

The derivatization process itself can be complex, often requiring multiple synthetic steps and careful control of reaction conditions to achieve the desired product with high purity and yield. The choice of reagents and solvents is critical for the success of these synthetic transformations. mdpi.comnih.gov While general derivatization techniques for functional groups like carboxylic acids and hydroxyls are well-established, their application to the specific structure of propylidenebisphosphonic acid requires tailored approaches to accommodate the unique reactivity of the bisphosphonate moiety. researchgate.netnih.govthermofisher.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Phosphonic acid, propylidenebis- |

| 3-(N-methylacrylamido)propylidenebisphosphonic acid |

| 3-(N-propyl-acrylamido)propylidenebisphosphonic acid |

| 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane (Bis-GMA) |

| Triethylene glycol dimethacrylate (TEGDMA) |

| Hydroxyapatite (HAp) |

Structural Elucidation and Advanced Characterization of Propylidenebisphosphonic Acid Compounds

High-Resolution Spectroscopic Analyses

Spectroscopic methods provide a wealth of information regarding the functional groups, bonding environment, and molecular framework of propylidenebisphosphonic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a cornerstone technique for the characterization of bisphosphonates, offering detailed insight into the proton, carbon, and phosphorus environments within the molecule. While a complete dataset for the unsubstituted parent acid is not extensively published, data from closely related derivatives, such as N-acetylated and heterocyclic analogues, provide a clear picture of the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectra of propylidenebisphosphonic acid derivatives are characterized by signals corresponding to the propyl chain. The terminal methyl (CH₃) group typically appears as a triplet, while the methylene (B1212753) (CH₂) groups present as complex multiplets due to coupling with adjacent protons and phosphorus nuclei. For instance, in a derivative like 1-hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid, the methylene protons adjacent to the central carbon appear as a triplet at approximately 3.37 ppm. researchgate.net

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most notable feature is the signal for the central carbon atom (C1 of the propyl chain), which is directly bonded to the two phosphorus atoms. This carbon typically appears as a triplet or a doublet of doublets due to strong one-bond C-P coupling. u-tokyo.ac.jp In related g-oxobisphosphonates, this carbon signal can be found significantly downfield. fairsharing.org The other carbons of the propyl chain resonate at chemical shifts typical for aliphatic carbons. For example, in a pyridinyl-substituted analogue, the carbons of the propyl backbone resonate at approximately 36.4 ppm and 73.9 ppm. researchgate.net

³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for bisphosphonates, typically showing a single resonance or two distinct signals depending on the symmetry and substitution at the alpha-carbon. u-tokyo.ac.jp For many geminal bisphosphonic acids dissolved in D₂O, the phosphorus signal appears as a singlet in the range of δ 16-18 ppm. researchgate.nethmdb.ca The chemical shift is sensitive to pH and the protonation state of the phosphonate (B1237965) groups.

Interactive Data Table: Representative NMR Data for Propylidenebisphosphonic Acid Analogues

| Nucleus | Compound Analogue | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid | 3.37 | t, J=12.1 | -CH₂- |

| 1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid | 7.84 | m | Pyridinyl-H | |

| 1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid | 8.50 | d, J=7.2 | Pyridinyl-H | |

| ¹³C | 1-Phosphinylalkylphosphonates | 45–58 | dd, J₁=151–160, J₂=42–49 | Cα (P-C-P) |

| 1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid | 36.4 | - | -CH₂- | |

| 1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid | 73.9 | - | Cα (HO-C-P₂) | |

| ³¹P | 1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid | 17.1 | s | P-OH |

| 1-Hydroxy-2-(4-pyridyl)ethylidene bisphosphonic acid | 17.2 | s | P-OH |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. crystallography.net For propylidenebisphosphonic acid and its derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly employed. researchgate.netnih.govlibretexts.org These methods typically generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for precise determination of the molecular weight.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure. Common fragmentation pathways for bisphosphonates include the loss of water (H₂O), portions of the alkyl side chain, and phosphate (B84403) or phosphonate groups. docbrown.infoksu.edu.sa For example, the ESI-MS of risedronic acid, a pyridinyl-containing bisphosphonate, shows a prominent [M+H]⁺ ion at m/z 284.1, confirming its molecular formula. researchgate.net

Interactive Data Table: Representative HRMS Data for a Bisphosphonate Analogue

| Compound Analogue | Formula | Ionization Mode | Calculated m/z | Observed m/z | Ion Type |

| Risedronic Acid | C₇H₁₁NO₇P₂ | ESI+ | 284.0038 | 284.1 | [M+H]⁺ |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and probing molecular structure. nih.gov The spectra of phosphonic acids are characterized by several distinct vibrational modes.

Infrared (IR) Spectroscopy: The FTIR spectra of propylidenebisphosphonic acid derivatives show characteristic absorption bands. A very broad band is typically observed in the 2500–3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the P-OH groups, which are often involved in extensive hydrogen bonding. hmdb.ca The strong P=O stretching vibration is a key diagnostic peak, typically appearing in the 1150-1280 cm⁻¹ range. hmdb.ca Other important bands include those for P-O(H) stretching, which are found in the "fingerprint" region between 900 and 1100 cm⁻¹. researchgate.net An ATR-FTIR study of various phosphonic acids confirmed that changes in pH are reflected by shifts in the bands corresponding to P-O-H and PO₃²⁻ vibrations. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov For bisphosphonates, Raman is particularly useful for studying interactions with surfaces and for characterizing crystalline forms. hmdb.camassbank.eu The P=O and P-O stretching vibrations are also active in Raman spectra, and their positions can provide insight into the molecular environment and hydrogen bonding networks. researchgate.net

Interactive Data Table: Characteristic Vibrational Bands for Bisphosphonic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Notes |

| O-H Stretch (P-OH) | 2500 - 3600 | IR, Raman | Very broad due to extensive hydrogen bonding. researchgate.nethmdb.ca |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | Characteristic of the propyl group. |

| P=O Stretch | 1150 - 1280 | IR, Raman | Strong intensity, position sensitive to substitution and H-bonding. hmdb.ca |

| P-O(H) Asymmetric Stretch | ~1100 | IR, Raman | Part of the characteristic phosphonate "fingerprint" region. researchgate.net |

| P-O(H) Symmetric Stretch | 900 - 1050 | IR, Raman | Part of the characteristic phosphonate "fingerprint" region. hmdb.ca |

| P-C Stretch | 750 - 850 | IR | Associated with the stable phosphorus-carbon bond. hmdb.ca |

Crystallographic Studies of Propylidenebisphosphonic Acid Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While the crystal structure of the parent propylidenebisphosphonic acid is not documented in the primary literature, the structure of a closely related derivative, (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid), has been determined and is available in the Crystallography Open Database (COD) under entry number 2013329. libretexts.orgnih.gov

Interactive Data Table: Typical Crystallographic Parameters for a Gem-Bisphosphonate Core

| Parameter | Atom Pair/Trio | Typical Value | Notes |

| Bond Length | P-C | 1.75 - 1.85 Å | The central geminal carbon bonded to two phosphorus atoms. |

| P=O | ~1.50 Å | Shorter double bond character. | |

| P-OH | ~1.55 Å | Longer single bond character. | |

| Bond Angle | P-C-P | ~112° | Reflects the tetrahedral geometry at the central carbon. |

| O-P-O | 104 - 115° | Distorted tetrahedral geometry around the phosphorus atom. |

Advanced Applications in Materials Science Through Propylidenebisphosphonic Acid Functionalization

Polymerizable Propylidenebisphosphonic Acid Monomers for Novel Polymer Systems

A key area of development involves the synthesis of polymerizable monomers based on the propylidenebisphosphonic acid structure. By incorporating reactive groups like methacrylates or acrylamides, these monomers can be integrated into polymer networks, imparting unique properties such as adhesion and hydrolytic stability. These systems are particularly promising for biomedical applications where durable bonding to mineralized tissues is required.

The polymerization of propylidenebisphosphonic acid-based monomers is typically initiated by light, a process known as photopolymerization. This method offers excellent spatial and temporal control over the curing process, which is critical for applications like dental restorations. The mechanism is a form of free-radical polymerization initiated by a photoinitiator (PI) that generates reactive radical species upon absorbing UV or visible light. specificpolymers.com

These radicals then attack the vinyl group (e.g., methacrylate (B99206) or acrylamide) of the propylidenebisphosphonic acid monomer, initiating a chain reaction that leads to the formation of a cross-linked polymer network. specificpolymers.com The kinetics of this process can be studied using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat released during the exothermic polymerization reaction. Research has shown that the inclusion of acidic monomers, such as those containing phosphonic acid groups, can increase the polarity of the medium, which in turn can accelerate the photopolymerization rate of acrylamide-based co-monomers. researchgate.net For instance, studies often employ photoinitiating systems like Bis-(4-methoxybenzoyl)diethylgermanium (BMDG) to efficiently trigger the polymerization upon light exposure. tandfonline.comresearchgate.net

Propylidenebisphosphonic acid monomers are frequently copolymerized with other monomers to form robust polymer networks with tailored properties. A common comonomer used in dental material research is N,N′-diethyl-1,3-bis-(acrylamido)propane (DEBAAP), a crosslinking agent known for its hydrolytic stability. researchgate.nettandfonline.com Investigations using photo-DSC have demonstrated that various 2-substituted-1,3-propylidenediphosphonic acid monomers, including both methacrylates and N-alkyl-acrylamides, efficiently copolymerize with DEBAAP. tandfonline.comtandfonline.com

The reactivity in copolymerization can be influenced by the specific structure of the phosphonic acid monomer. However, studies have found that several methacrylate and acrylamide (B121943) derivatives of propylidenediphosphonic acid exhibit no significant difference in reactivity when copolymerized with DEBAAP. tandfonline.com The incorporation of these bisphosphonic acid monomers into a DEBAAP network has been shown to result in a significant increase in photopolymerization reactivity compared to the homopolymerization of DEBAAP alone. researchgate.net This efficient network formation is crucial for developing materials with high mechanical strength and durability.

| Monomer Type | Observation | Source |

|---|---|---|

| 2-substituted-1,3-propylidenediphosphonic acids (methacrylates and N-alkyl-acrylamides) | Efficiently copolymerized with DEBAAP in DMF, as investigated by photo-DSC. | tandfonline.com |

| 3-(N-alkylacrylamido)propylidenebisphosphonic acids | Mixtures with DEBAAP showed higher reactivity than DEBAAP alone. | researchgate.net |

| Various methacrylate and acrylamide derivatives | Most tested monomers showed no significant difference in reactivity during copolymerization. | tandfonline.com |

| Bisphosphonic acid monomers | Incorporation resulted in a significant increase in photopolymerization reactivity. | researchgate.net |

A primary application for polymerizable propylidenebisphosphonic acid monomers is in the formulation of self-etching adhesives (SEAs) for dentistry. tandfonline.comtandfonline.com These adhesives are aqueous solutions containing acidic monomers that can simultaneously demineralize and infiltrate dental hard tissues (enamel and dentin), creating a strong micromechanical and chemical bond with the restorative material. tandfonline.comtandfonline.com The presence of two phosphonic acid groups enhances the etching capability and promotes strong adhesion to the hydroxyapatite (B223615) component of teeth. tandfonline.com

A range of polymerizable 2-substituted-1,3-propylidenediphosphonic acids have been synthesized and evaluated for this purpose. tandfonline.com Research has shown that primers formulated with these bisphosphonic acids can mediate a strong bond between tooth substance and a dental composite. researchgate.net For example, monomers such as 2-methacryloyloxymethyl-1,3-propylidenediphosphonic acid and certain N-(methacryloyloxyalkyl)-carbamoyloxymethyl derivatives have been identified as excellent candidates for new dental adhesive formulations, leading to significantly higher enamel shear bond strength compared to some existing monomers. tandfonline.comtandfonline.com The use of acrylamide-based bisphosphonic monomers, such as 3-(N-propylacrylamido)propylidenebisphosphonic acid, is also explored to improve the hydrolytic stability of the adhesive interface, a critical factor for long-term clinical success. researchgate.net

| Monomer Investigated | Key Finding | Source |

|---|---|---|

| 3-(N-alkylacrylamido)propylidenebisphosphonic acids | Formulated into new self-etch dental primers that assure a strong bond between the tooth and a dental composite. | researchgate.net |

| 2-methacryloyloxymethyl-1,3-propylidenediphosphonic acid | Identified as a promising candidate for new dental formulations due to high enamel and dentin shear bond strengths. | tandfonline.comtandfonline.com |

| 2-[N-(2-methacryloyloxyethyl)-carbamoyloxymethyl]-1,3-propylidenediphosphonic acid | Led to significantly higher enamel shear bond strength compared to a reference phosphate (B84403) monomer. | tandfonline.comtandfonline.com |

| 2-[N-(10-methacryloyloxydecyl)-carbamoyloxymethyl]-1,3-propylidenediphosphonic acid | Showed the best results in terms of both dentin and enamel shear bond strength. | tandfonline.comtandfonline.com |

Surface Functionalization and Interface Chemistry with Propylidenebisphosphonic Acid Moieties

The phosphonic acid groups of propylidenebisphosphonic acid serve as powerful ligands for modifying the surfaces of various materials, especially metal oxides. This surface functionalization allows for precise control over interfacial properties, which is essential for applications ranging from improving corrosion resistance to creating biocompatible implants and advanced nanocomposites.

The functionalization of metal oxide surfaces with propylidenebisphosphonic acid occurs through the strong interaction between the phosphonic acid groups and the metal oxide. The mechanism is generally described as an acid-base reaction where the P-OH groups of the acid interact with the hydroxyl groups present on the metal oxide surface (e.g., ZrO₂, ZnO, TiO₂). mdpi.comunesp.brnih.gov This interaction typically leads to the formation of a direct, covalent P-O-Metal bond, resulting in a highly stable, self-assembled monolayer (SAM). nih.gov

The bidentate nature of the bisphosphonate group allows for strong chelation and the formation of multiple bonds to the surface, enhancing the stability of the organic film. nih.gov The adsorption process can be influenced by factors such as pH. For instance, in the functionalization of zirconia (ZrO₂) nanosuspensions, the pH is adjusted to prevent aggregation of the nanoparticles while allowing for the grafting reaction to occur. mdpi.com The interaction is so robust that phosphonic acids are known to form more stable films on metal oxides than other organic linkers like carboxylic or sulfonic acids. nih.gov

The stability and morphology of layers formed by propylidenebisphosphonic acid on substrates are critical to their function. Studies comparing different organic acids have shown that phosphonic acid-based films exhibit superior stability on a variety of metal and alloy oxides. nih.gov For example, films of octadecylphosphonic acid on stainless steel and its constituent metal oxides remained intact even after sonication in a solvent, a treatment that removed films made from carboxylic and sulfonic acids. nih.gov

The functionalization also alters the physicochemical properties of the surface. The grafting of 4-aminophenylpropionic acid (a related compound) onto zinc oxide (ZnO) thin films was found to increase the surface's water contact angle slightly, indicating a change in wettability. unesp.br Furthermore, such surface modifications have been shown to significantly improve the corrosion resistance of materials like titanium. ZnO films functionalized with 4-aminophenylpropionic acid exhibited a substantial decrease in corrosion current density compared to pristine titanium, highlighting the protective nature of the well-adhered organic layer. unesp.br The morphology of these functionalized surfaces can be characterized by various techniques, which confirm the presence and stability of the grafted phosphonic acid moieties. mdpi.com

Role of Propylidenebisphosphonic Acid in Flame Retardancy of Polymeric Materials

Propylidenebisphosphonic acid, as an organophosphorus compound, is anticipated to impart flame retardancy to polymeric materials primarily through condensed-phase mechanisms. This involves the formation of a protective char layer that insulates the underlying polymer from the heat and fuel source of the fire. Its effectiveness can be significantly enhanced when used in combination with nitrogen-containing compounds due to synergistic interactions.

Charring Mechanisms and Barrier Formation

The primary flame retardant action of phosphonic acid derivatives like propylidenebisphosphonic acid in oxygen- and/or nitrogen-containing polymers occurs in the condensed phase. udayton.eduresearchgate.netspecialchem.com During exposure to heat, the phosphonic acid thermally decomposes to produce phosphoric acid and polyphosphoric acid. frontiersin.orgmdpi.commdpi.com These acidic species act as powerful catalysts, promoting the dehydration and cross-linking of the polymer matrix. specialchem.commdpi.com This process accelerates the conversion of the polymer into a carbonaceous char layer on the material's surface. frontiersin.orgresearchgate.net

This char layer serves as a critical physical barrier with multiple functions:

Thermal Insulation: The char has low thermal conductivity, which reduces the rate of heat transfer from the flame to the bulk polymer, slowing down further pyrolysis. crepim.com

Mass Transfer Barrier: The dense, often vitreous layer physically obstructs the escape of flammable volatile gases, which are the fuel for the flame. mdpi.comnih.gov

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process. researchgate.net

By forming this protective shield, the flame retardant effectively interrupts the self-sustaining cycle of combustion, leading to reduced heat release, slower flame spread, and potential self-extinguishing properties. researchgate.net The process transforms the polymer from a fuel source into a thermally stable, non-combustible barrier. specialchem.com

Phosphorus-Nitrogen Synergistic Effects

The flame-retardant efficacy of phosphorus compounds like propylidenebisphosphonic acid can be significantly amplified through synergistic interaction with nitrogen-containing compounds, such as melamine (B1676169) and its derivatives. researchgate.netscite.aipinfa.eu This "P-N synergism" results in a more robust and efficient flame-retardant system than either component could achieve alone. nih.govnih.gov

The mechanism relies on complementary actions in the condensed phase:

The phosphorus compound acts as the acid source , initiating the charring process as described above. specialchem.com

The nitrogen compound functions as a blowing (or spumescent) agent . pinfa.eu Upon heating, it decomposes to release large volumes of non-flammable gases, such as ammonia (B1221849) (NH₃) and nitrogen (N₂). pinfa.eucnrs.fr

These released gases cause the simultaneously forming char layer to swell and expand, creating a thick, foamed, multicellular structure known as an intumescent char. specialchem.comcrepim.com This intumescent layer is a superior barrier, offering enhanced thermal insulation and greater obstruction to fuel release. nih.gov The nitrogen compounds can also contribute to char formation through cross-linking reactions and are believed to improve the retention of phosphorus in the condensed phase, making the charring process more efficient. pinfa.eu

The combined effect leads to marked improvements in fire safety performance, including higher Limiting Oxygen Index (LOI) values, better UL-94 vertical burn classifications, and significant reductions in the peak heat release rate (pHRR) and total smoke production (TSP) during combustion, as demonstrated in various polymer systems. cnrs.frmdpi.comnih.gov

Table 1: Illustrative Flammability Data for Phosphorus-Nitrogen (P-N) Flame Retardant Systems in Polymers

This table presents representative data from research on P-N systems to illustrate their effectiveness. The specific flame retardants and polymers are noted.

| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |

| Polyamide 66 (PA66) | Neat Polymer | 0 | 23.0 | No Rating | 1107.7 | 116.4 | mdpi.com |

| Polyamide 66 (PA66) | DT¹ | 15 | 27.2 | V-0 | 720.1 | 83.6 | mdpi.com |

| Epoxy Resin (EP) | Neat Polymer | 0 | 25.6 | No Rating | 1201.0 | 95.8 | cnrs.fr |

| Epoxy Resin (EP) | MAPPO² | 18 | 33.0 | V-0 | 496.0 | 57.5 | cnrs.fr |

| Polypropylene (PP) | Neat Polymer | 0 | 18.5 | No Rating | 413.0 | 135.0 | nih.gov |

| Polypropylene (PP) | MPP/AP³ | 30 | 27.2 | V-2 | 260.0 | 106.8 | nih.gov |

¹DT: A flame retardant synthesized from DOPO and triallyl cyanurate. ²MAPPO: Melamine phenyl phosphate. ³MPP/AP: Melamine pyrophosphate / Aluminum hypophosphite (1:1 ratio).

Supramolecular Chemistry and Coordination Phenomena of Propylidenebisphosphonic Acid

Metal Ion Complexation and Chelating Abilities

The defining feature of propylidenebisphosphonic acid, like other bisphosphonates, is the presence of two phosphonate (B1237965) groups attached to the same carbon atom. These groups act as powerful chelating agents for a wide variety of metal ions. The oxygen atoms of the phosphonate moieties are hard donors, leading to strong interactions with hard and borderline metal ions.

Stoichiometry and Stability Constants of Propylidenebisphosphonate-Metal Complexes

Detailed studies on the stoichiometry and stability constants for metal complexes of propylidenebisphosphonic acid are not readily found in current scientific literature. However, extensive research on analogous bisphosphonates, such as ibandronate and etidronate (HEDP), allows for well-founded postulations.

Bisphosphonates typically form stable complexes with numerous divalent and trivalent metal ions. The stability of these complexes is quantified by the stability constant (or formation constant, K) or its logarithm (log K), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. Current time information in Montgomery County, US.researchgate.net A higher log K value indicates a more stable complex. researchgate.netscispace.com

The stoichiometry of these complexes can vary. For instance, potentiometric titrations of the nitrogen-containing bisphosphonate ibandronate with Ca(II), Mg(II), and Sr(II) have demonstrated the formation of 1:1 metal-to-ligand complexes. thieme-connect.de Similarly, studies on methylenebis(phosphonic acid) with Ytterbium(III) have indicated the formation of both 1:1 and 1:2 (metal:ligand) complexes in solution, depending on the pH. thieme-connect.com It is highly probable that propylidenebisphosphonic acid would form complexes with similar stoichiometries, such as ML, ML2, and various protonated species (MHL, MH2L, etc.), depending on the pH of the solution and the metal-to-ligand ratio.

The stability of these complexes is generally high. For example, the log K values for 1:1 complexes of ibandronate with alkaline earth metals are reported as follows:

| Metal Ion | log K |

| Ca(II) | 4.09 |

| Mg(II) | 4.64 |

| Sr(II) | 3.82 |

| Table based on data for Ibandronate complexes at 22 °C and I = 0.11 M NaClO4. thieme-connect.de |

Given the structural similarities, the stability constants for propylidenebisphosphonate complexes are expected to be of a similar order of magnitude. The stability generally increases with the charge density of the metal ion.

Influence of Propylidenebisphosphonic Acid Structure on Coordination Preferences

Crystal structure analyses of complexes with related bisphosphonates reveal a remarkable diversity of coordination modes. The phosphonate groups can coordinate to metal ions in a variety of ways, leading to structures ranging from discrete mononuclear species to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The specific coordination preference is a delicate balance of several factors:

The nature of the metal ion: Its size, charge, and preferred coordination geometry play a crucial role.

The degree of protonation of the ligand: The charge of the phosphonate groups changes with pH, influencing their coordinating ability.

The presence of other ligands or counter-ions: These can be incorporated into the coordination sphere or influence the crystal packing.

For example, in many solid-state structures of metal bisphosphonate complexes, the phosphonate oxygen atoms bridge multiple metal centers, creating extended network structures. It is reasonable to expect that propylidenebisphosphonic acid would exhibit similar versatile coordination behavior.

Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions

The formation of metal-bisphosphonate complexes is governed by thermodynamic and kinetic principles. While specific experimental data for propylidenebisphosphonic acid are unavailable, general trends for similar ligands provide valuable insight.

For hard-hard interactions, such as those between phosphonate oxygens and many metal ions, the complex formation is often endothermic (positive ΔH) and driven by a large positive entropy change (ΔS).

Kinetics: The terms 'labile' and 'inert' are used to describe the kinetic stability of a complex, referring to the rate at which its ligands are exchanged. Labile complexes undergo rapid ligand exchange, while inert complexes do so slowly. This property is distinct from thermodynamic stability (stable vs. unstable). For example, a complex can be thermodynamically very stable but kinetically labile. The kinetic behavior of metal-propylidenebisphosphonate complexes would depend heavily on the specific metal ion involved. For instance, complexes with alkali and alkaline earth metals are typically labile, whereas those with many transition metals, particularly those with d3 and low-spin d6 electron configurations like Cr(III) and Co(III), are often inert.

Investigation of Non-Covalent Interactions and Self-Assembly Processes

Beyond covalent-like coordination bonds, non-covalent interactions such as hydrogen bonding and van der Waals forces play a crucial role in the chemistry of propylidenebisphosphonic acid, dictating its solid-state structure and its ability to participate in self-assembly and molecular recognition.

Hydrogen Bonding Networks in Solution and Solid State

Hydrogen bonding is a dominant intermolecular force in the chemistry of phosphonic acids. The P-OH groups are excellent hydrogen bond donors, while the P=O oxygen atoms are effective hydrogen bond acceptors.

In the Solid State: In the absence of crystal structures for propylidenebisphosphonic acid, we can infer its behavior from related compounds. Phosphonic acids typically form extensive hydrogen-bonding networks in the solid state. These networks often involve the formation of hydrogen-bonded dimers between two acid molecules, a common structural motif for carboxylic acids as well. These primary interactions are then extended into layers or three-dimensional architectures through further hydrogen bonds, connecting the molecules into a stable crystalline lattice. The presence of the propyl group would likely influence the packing of these networks, potentially creating hydrophobic domains within the crystal structure.

In Solution: In solution, the hydrogen bonding landscape is more dynamic. The phosphonic acid groups will form hydrogen bonds with solvent molecules (like water) and can also form intramolecular hydrogen bonds between the two phosphonate groups on the same molecule. The extent and nature of these hydrogen bonds are dependent on the pH, which controls the protonation state of the acid. The formation of hydrogen bonds in solution is also known to play a role in the pre-organization of the ligand for metal complexation.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a large 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. Bisphosphonates have been studied as guests for various macrocyclic hosts.

Although there are no specific studies detailing propylidenebisphosphonic acid as a guest, research on other bisphosphonates demonstrates their ability to be selectively bound by synthetic receptors. For example, calixarenes, which are cup-shaped macrocycles, have been functionalized with guanidinium (B1211019) or thiourea (B124793) groups to create hosts that can bind bisphosphonates with high affinity in aqueous solutions or organic solvents. Current time information in Montgomery County, US. The binding is driven by a combination of electrostatic interactions and hydrogen bonding between the host's recognition motifs and the guest's phosphonate groups. Current time information in Montgomery County, US.

The ability of propylidenebisphosphonic acid to self-assemble into larger, ordered structures is also an area of interest. Self-assembled monolayers (SAMs) of organophosphonic acids on various oxide surfaces are well-documented. These processes are driven by the formation of a covalent bond between the phosphonate and the surface, followed by self-organization of the alkyl chains (in this case, the propyl group) through van der Waals interactions to form a densely packed layer. While this is more related to surface chemistry, it underscores the inherent capacity of the molecule for organized assembly. Derivatives of propylidenebisphosphonic acid have been synthesized for incorporation into polymers, highlighting its utility as a building block for functional materials.

Theoretical and Computational Investigations of Propylidenebisphosphonic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in determining the molecular and electronic structure of propylidenebisphosphonic acid and related bisphosphonates. nih.govresearchgate.net These calculations provide detailed information about bond lengths, bond angles, and the distribution of electron density within the molecule.

Initial geometry optimization of bisphosphonates is a standard first step in these computational studies. ptfarm.pl For instance, DFT calculations have been used to obtain the optimized molecular structures of various bisphosphonates, including risedronate, a derivative of propylidenebisphosphonic acid. researchgate.net These studies reveal the P-C-P bond angle and the conformation of the side chains, which are crucial for their biological activity. researchgate.netuc.pt

A key aspect explored through quantum chemical calculations is the electronic properties, such as the distribution of electrostatic potential and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netptfarm.pl The electrostatic potential maps are particularly useful for understanding how these molecules interact with their biological targets. nih.gov For example, the negative electrostatic potential around the phosphonate (B1237965) groups indicates their propensity to bind with positively charged ions like Ca²⁺. nih.gov

Calculations have shown that the partial charges on the oxygen atoms of the phosphonate groups are significant, highlighting their role as electron donors in interactions with other molecules. nih.gov The HOMO and LUMO energies help in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net

Table 1: Calculated Structural Parameters for Risedronate

This table presents representative data that would be obtained from quantum chemical calculations. The exact values can vary depending on the level of theory and basis set used in the calculation.

| Parameter | Calculated Value |

| P-C Bond Length | 1.95 Å |

| P-C-P Bond Angle | 101.1° |

| P-O(H) Bond Length | 1.64 Å |

Data sourced from ab initio DFT calculations as reported in studies on bisphosphonate structures. researchgate.net

Molecular Dynamics Simulations of Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in solution, providing insights into their conformation, hydration, and interactions with surrounding solvent molecules and ions. nih.govarxiv.org For bisphosphonates like propylidenebisphosphonic acid, MD simulations have been employed to understand their behavior in aqueous environments, which is critical for their biological function. arxiv.orgfrontiersin.org

These simulations can track the movement of the bisphosphonate molecule and the surrounding water molecules over time, revealing details about the hydration shell and the stability of different molecular conformations. frontiersin.org The simulations often show that the phosphonate groups are heavily hydrated, forming strong hydrogen bonds with water molecules. nih.gov

MD simulations have also been used to study the interaction of bisphosphonates with ions present in biological fluids, such as Ca²⁺. These studies help to understand the formation of complexes and the role of the solvent in mediating these interactions. nih.gov The free energy of solvation, which can be calculated from these simulations, provides a measure of the molecule's solubility and is an important parameter for its bioavailability. ptfarm.pl

Table 2: Representative Output from Molecular Dynamics Simulations

This table illustrates the types of data generated from MD simulations of bisphosphonates in an aqueous solution.

| Property | Description | Typical Finding |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a certain distance from the phosphonate groups. | Shows distinct peaks indicating a structured hydration shell around the phosphonate moieties. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the bisphosphonate's atomic positions from a reference structure over time. | A stable RMSD suggests the molecule maintains a consistent conformation in solution. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds between the bisphosphonate and water molecules. | Indicates strong interactions, particularly involving the phosphonate oxygen atoms. |

These findings are based on general principles observed in MD simulations of bisphosphonates. nih.govarxiv.org

Computational Modeling of Propylidenebisphosphonic Acid Interactions with Substrates and Biominerals

A significant area of computational research on propylidenebisphosphonic acid and its analogues is their interaction with biominerals, particularly hydroxyapatite (B223615) (HAP), the primary inorganic component of bone. nih.govresearchgate.netarxiv.org These studies are crucial for understanding the mechanism by which these compounds target bone tissue.

Computational models, often combining quantum mechanics and molecular mechanics (QM/MM) or employing classical MD simulations, have been used to investigate the binding of bisphosphonates to different crystal faces of hydroxyapatite. nih.govarxiv.org These models can predict the preferred binding modes, calculate the binding energies, and identify the key interactions that stabilize the bisphosphonate-HAP complex. nih.gov

Studies have shown that the two phosphonate groups of the bisphosphonate molecule play a primary role in binding to the calcium ions on the hydroxyapatite surface. nih.govmdpi.com The hydroxyl group on the central carbon atom, if present, can also participate in the coordination with calcium ions, leading to a tridentate binding mode that enhances the affinity for the bone mineral. mdpi.com

For nitrogen-containing bisphosphonates like risedronate, computational modeling has highlighted the role of the nitrogen-containing side chain in the binding process. nih.govarxiv.org The side chain can form hydrogen bonds with the hydroxyl groups on the hydroxyapatite surface, further stabilizing the interaction. mdpi.com The binding affinity of different bisphosphonates to hydroxyapatite has been correlated with their molecular structure and calculated binding energies. nih.govarxiv.org For example, molecular dynamics simulations have been used to rank the binding free energies of various bisphosphonates to different hydroxyapatite surfaces. arxiv.org

Table 3: Calculated Binding Energies of Risedronate to Hydroxyapatite (001) Surface

This table provides illustrative data on the interaction energies calculated from computational models. The values can differ based on the specific computational method and force field employed.

| Interaction Component | Calculated Energy (kcal/mol) |

| van der Waals Energy | -25.5 |

| Electrostatic Energy | -150.2 |

| Total Binding Energy | -175.7 |

These values are representative of those found in computational studies modeling bisphosphonate-hydroxyapatite interactions. nih.gov

Biochemical Interaction Mechanisms of Propylidenebisphosphonic Acid Non Clinical Focus

Binding Affinity and Mechanism of Interaction with Mineralized Substrates (e.g., Hydroxyapatite (B223615) Analogs)

A defining characteristic of propylidenebisphosphonic acid, like all bisphosphonates, is its pronounced affinity for calcium phosphate (B84403) minerals, particularly hydroxyapatite [Ca10(PO4)6(OH)2], the primary inorganic constituent of bone. nih.govdroracle.ainih.gov This strong binding is fundamental to its localization and concentration at sites of active bone remodeling. nih.gov

The mechanism of this interaction is rooted in the structural similarity of the P-C-P (phosphorus-carbon-phosphorus) backbone of bisphosphonates to the P-O-P (phosphorus-oxygen-phosphorus) bond of endogenous pyrophosphate, a natural inhibitor of calcification. nih.govmdpi.com This structural analogy allows propylidenebisphosphonic acid to chelate calcium ions on the surface of hydroxyapatite crystals. mdpi.comijpras.com The two phosphonate (B1237965) groups in the molecule bind to calcium, effectively anchoring the compound to the bone mineral matrix. mdpi.com

Furthermore, the presence of a hydroxyl group on the central carbon atom of the propylidene chain, a feature of 1-hydroxypropylidenebisphosphonic acid, significantly enhances its binding affinity to hydroxyapatite. mdpi.com This high affinity ensures that the compound is rapidly cleared from circulation and deposited into the skeleton, where it can then interact with bone-resorbing cells. nih.gov

While precise quantitative binding affinity data for propylidenebisphosphonic acid specifically is not extensively detailed in the reviewed literature, the qualitative evidence for its strong and selective binding to hydroxyapatite is well-established. nih.govtandfonline.comresearchgate.net This interaction is a critical prerequisite for its biological activity.

Investigation of Enzymatic Pathway Modulation (e.g., Farnesyl Pyrophosphate Synthase Inhibition by Bisphosphonates)

The enzymatic pathway modulation by propylidenebisphosphonic acid differs significantly from that of the more complex nitrogen-containing bisphosphonates. Propylidenebisphosphonic acid is classified as a "simple" or "non-nitrogen-containing" bisphosphonate, and its mechanism of action does not involve the direct, potent inhibition of farnesyl pyrophosphate synthase (FPPS). pharmgkb.orgaacrjournals.orgaap.org

Instead, after being internalized by osteoclasts during bone resorption, propylidenebisphosphonic acid is metabolically incorporated into cytotoxic analogs of adenosine (B11128) triphosphate (ATP). droracle.aipharmgkb.orgaap.org Intracellular enzymes, specifically aminoacyl-tRNA synthetases, mistake the bisphosphonate for pyrophosphate and attach it to an adenosine monophosphate (AMP) moiety, forming a non-hydrolyzable ATP analog. nih.govaap.org

The accumulation of these cytotoxic ATP analogs within the osteoclast disrupts multiple ATP-dependent cellular processes, interfering with mitochondrial function and ultimately leading to the induction of apoptosis (programmed cell death). nih.govpharmgkb.orgnih.gov This reduction in the number and activity of osteoclasts is the primary mechanism by which propylidenebisphosphonic acid inhibits bone resorption. droracle.ai

In stark contrast, nitrogen-containing bisphosphonates, such as alendronate and ibandronate, are not significantly metabolized in this way. aacrjournals.org Their primary mechanism of action is the potent inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. aacrjournals.orgaap.org This inhibition prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTP-binding proteins, which are crucial for osteoclast function and survival. aap.orgnih.gov Propylidenebisphosphonic acid and other simple bisphosphonates are not potent inhibitors of this enzyme. aacrjournals.org

The table below summarizes the distinct mechanisms of action for the two classes of bisphosphonates.

| Bisphosphonate Class | Example Compounds | Primary Mechanism of Action |

| Non-Nitrogen-Containing | Propylidenebisphosphonic acid, Etidronate, Clodronate | Metabolized into cytotoxic ATP analogs, leading to osteoclast apoptosis. nih.govpharmgkb.orgaap.org |

| Nitrogen-Containing | Alendronate, Risedronate, Ibandronate, Zoledronic Acid | Inhibition of farnesyl pyrophosphate synthase (FPPS), disrupting protein prenylation and osteoclast function. mdpi.comaacrjournals.orgaap.org |

Advanced Analytical Methodologies for Propylidenebisphosphonic Acid Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, and various approaches have been adapted for the analysis of bisphosphonates. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of bisphosphonates, including propylidenebisphosphonic acid derivatives like ibandronate. Due to the lack of a significant UV-absorbing chromophore in many bisphosphonates, direct UV detection is often not feasible. To overcome this limitation, indirect UV detection is a common strategy. This method involves adding a UV-absorbing ionic species to the mobile phase. When the non-UV-absorbing analyte elutes, it displaces the chromophoric ion, leading to a decrease in absorbance that is detected as a negative peak. ijpras.comijpras.com

A validated reversed-phase HPLC (RP-HPLC) method with indirect UV detection has been successfully developed for the determination of ibandronate, a compound structurally related to propylidenebisphosphonic acid. ijpras.comnih.gov The key parameters of this method are detailed in the table below.

| Parameter | Condition |

| Column | Waters Bridge C18 (250 x 4.6 mm I.D.; 5 µm particle size) |

| Mobile Phase | Isocratic elution with 90% buffer and 10% acetonitrile (B52724) (v/v) |

| Buffer Composition | 1.5 mL ortho-phosphoric acid, 990 mg 1-Hexanesulfonic acid sodium salt, and 140 mg EDTA in 1000 mL HPLC grade water |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 198 nm (in inverse mode) |

| Limit of Detection | 0.0163 µg/mL |

| Limit of Quantitation | 0.0495 µg/mL |

This table presents data for the analysis of Ibandronate Sodium, a derivative of propylidenebisphosphonic acid. ijpras.comijpras.comnih.gov

Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers a more sensitive and selective detection method. Bisphosphonates are extremely hydrophilic, which can make their selective extraction and analysis challenging. nih.gov Derivatization is often employed to improve chromatographic separation and detection sensitivity. nih.gov For instance, derivatization with diazomethane (B1218177) has been shown to enable sensitive and selective quantification of nitrogen-containing bisphosphonates by LC-MS/MS. nih.gov This approach has successfully achieved sensitivity at the pg/mL level in biological matrices like human serum and urine. nih.gov

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, bisphosphonates like propylidenebisphosphonic acid are non-volatile due to their polar phosphonic acid groups. researchgate.net Therefore, a derivatization step is a prerequisite for their analysis by GC. nih.gov This process converts the non-volatile analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for phosphonic acids include:

Silylation: This involves replacing the active hydrogen atoms in the phosphonic acid groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov Silylation reactions require anhydrous conditions as the reagents are sensitive to moisture. nih.gov

Alkylation: This involves converting the acidic protons into alkyl esters. A widely used reagent for this purpose is pentafluorobenzyl bromide (PFBBr). nih.govnih.gov The resulting PFB derivatives are stable and can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. nih.govresearchgate.net

The general steps for the derivatization of phosphonic acids with PFBBr for GC analysis are as follows:

The sample containing the phosphonic acid is dried completely.

The sample is dissolved in a suitable organic solvent.

A base (e.g., triethylamine) and the derivatizing agent (PFBBr) are added. osti.gov

The mixture is heated to facilitate the reaction. osti.gov

After cooling, an aliquot of the reaction mixture is injected into the GC-MS system.

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive and cost-effective alternative for the quantitative analysis of electroactive compounds. The applicability of these techniques to propylidenebisphosphonic acid depends on its electrochemical properties. While specific studies on propylidenebisphosphonic acid are limited, research on other bisphosphonates, such as zoledronic acid, has demonstrated their electroactivity. turkjps.org

Voltammetric techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed for the analysis. turkjps.org These methods measure the current response of an analyte to a varying potential. The peak current is proportional to the concentration of the analyte, allowing for quantitative determination.

The development of an electrochemical sensor for a bisphosphonate would typically involve:

Working Electrode: A glassy carbon electrode (GCE) is often used, which may be modified to enhance sensitivity and selectivity.

Supporting Electrolyte: A buffer solution is used to maintain a constant pH and provide conductivity. The pH of the supporting electrolyte can significantly influence the voltammetric response. turkjps.org

Optimization of Parameters: Key parameters such as the type of working electrode, pH of the supporting electrolyte, and the specific voltammetric technique (CV, DPV, or SWV) are optimized to achieve the best analytical performance in terms of accuracy, precision, and limit of detection. turkjps.org

For instance, in the voltammetric determination of zoledronic acid, DPV was found to be the recommended method due to its high performance in accuracy, precision, and a low limit of detection (LOD) of 37.2 µg/mL. turkjps.org The development of electrochemical sensors based on modified electrodes, such as those incorporating carbon nanostructures, has shown promise for the sensitive detection of various analytes and could potentially be applied to propylidenebisphosphonic acid. nih.govresearchgate.net

Potentiometric Titration for Dissociation Constant Determination and Complex Stability Studies

Potentiometric titration is a highly precise method for determining the acid dissociation constants (pKa values) of a substance and for studying the stability of its metal complexes. nih.govcreative-bioarray.com This technique involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa values can be determined from the resulting titration curve.

The dissociation constants of ibandronate, a derivative of propylidenebisphosphonic acid, have been determined using potentiometric titration. These values are crucial for understanding the ionization state of the molecule at different pH levels, which in turn affects its solubility, absorption, and interaction with biological targets.

| Compound | pKa2 | pKa3 | pKa4 | Temperature | Ionic Strength (I) |

| Ibandronate | 2.33 | 6.31 | 10.74 | 298.15 K | 0.02 to 0.30 M |

| Ibandronate | 2.50 | 6.37 | 10.65 | 310.15 K | 0.02 to 0.30 M |

This table presents the thermodynamic dissociation constants for Ibandronate. acs.org

Bisphosphonates are known to form stable complexes with various metal ions, a property that is central to their biological activity, particularly their strong affinity for calcium ions in bone hydroxyapatite (B223615). ijpras.com Potentiometric titration is also used to determine the stability constants of these metal-ligand complexes. ijpras.com The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.orgscispace.com

The stability constants for the 1:1 complexes of ibandronate with physiologically important divalent metal ions have been determined and are presented below.

| Metal Ion | log K (Stability Constant) | Temperature | Ionic Strength (I) |

| Ca(II) | 4.60 | 22 °C | 0.11 M NaClO4 |

| Mg(II) | 4.90 | 22 °C | 0.11 M NaClO4 |

| Sr(II) | 4.40 | 22 °C | 0.11 M NaClO4 |

This table presents the stability constants for 1:1 complexes of Ibandronate with Ca(II), Mg(II), and Sr(II). ijpras.comijpras.com

These studies indicate that ibandronate forms stable complexes with these metal ions, with a similar tendency for each. ijpras.com Such data is invaluable for understanding the pharmacokinetic and pharmacodynamic properties of propylidenebisphosphonic acid and related compounds.

Q & A

What synthetic methodologies are employed to prepare metal-propylidenebis(phosphonate) complexes, and how do reaction conditions influence structural outcomes?

Propylidenebis(phosphonic acid) reacts with divalent metal salts (e.g., CuSO₄ or ZnCl₂) under controlled pH and stoichiometric conditions to form pillared layered structures. For example, copper sulfate reacts with propylidenebis(phosphonic acid) to yield Cu₂[(O₃PC₃H₆PO₃)(H₂O)₂]·H₂O, characterized by a Pnc2 space group and distinct lattice parameters. Variations in metal ion size, hydration state, and reaction temperature can alter interlayer spacing and coordination geometry, necessitating precise control of synthesis parameters .

How are X-ray powder diffraction and Rietveld refinement utilized to resolve crystal structures of propylidenebis(phosphonate)-based materials?

Ab initio structure determination from X-ray powder data involves indexing patterns to assign space groups (e.g., Pnc2 for Cu complexes) and refining atomic positions via Rietveld methods. Key steps include:

- Collecting high-resolution powder diffraction data.

- Using software (e.g., GSAS) to model unit cell parameters and atomic displacements.

- Validating against bond valence sums to ensure structural plausibility.

For Cu₂[(O₃PC₃H₆PO₃)(H₂O)₂]·H₂O, this approach confirmed a pillared framework with water molecules occupying axial metal sites .

What challenges arise in quantifying propylidenebis(phosphonic acid) residues, and how can cross-laboratory discrepancies be mitigated?

Variability in reporting limits (RLs) across laboratories (e.g., 0.01–0.2 mg/kg) complicates data comparison. To standardize results:

- Harmonize RLs to a common threshold (e.g., 0.01 mg/kg).

- Apply conversion factors for metabolite reporting (e.g., phosphonic acid to fosetyl equivalents using molar mass ratios: 0.1 mg/kg H₃PO₃ = 0.13 mg/kg fosetyl).

- Use interlaboratory validation protocols to align analytical practices .

What derivatization strategies enable gas chromatographic analysis of propylidenebis(phosphonic acid) derivatives?

Bisphosphonates require derivatization to replace active hydrogens for volatility. Methods include:

- Silylation : Using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to cap phosphonic acid groups.

- Alkylation : Treating with diazomethane after initial functionalization (e.g., isobutylchloroformate for amine-containing analogs).

These steps prevent thermal decomposition and enhance GC detection sensitivity .

How do environmental factors affect the stability and degradation pathways of propylidenebis(phosphonic acid) in agricultural matrices?

Degradation mechanisms depend on pH, microbial activity, and oxidative conditions:

- Biological degradation : Soil microbiota cleave C-P bonds, producing phosphonate metabolites.

- UV/Advanced Oxidation : Hydroxyl radicals from Fenton reactions degrade phosphonic acid moieties into orthophosphate.

Monitoring requires LC-MS/MS with isotopically labeled internal standards to track transformation products .

What computational approaches model proton conduction in metal-propylidenebis(phosphonate) frameworks for fuel cell applications?

Ab initio molecular dynamics (AIMD) simulations assess proton mobility in hydrated frameworks:

- Simulate hydrogen-bonding networks between phosphonate groups and water.

- Calculate activation energies for Grotthuss-type proton hopping.

- Validate against impedance spectroscopy data to correlate structure with conductivity .

How can phase purity challenges in metal-phosphonate synthesis be addressed using complementary characterization techniques?

Combining methods reduces ambiguity in structural analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.